molecular formula C25H28N2O5S B11668917 5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11668917
M. Wt: 468.6 g/mol
InChI Key: BAQNJWPLSBOWTA-UHFFFAOYSA-N
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Description

5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzylidene intermediate: This involves the reaction of 4-(butan-2-yl)phenol with ethylene oxide to form 4-(butan-2-yl)phenoxyethanol. This intermediate is then reacted with 3-ethoxybenzaldehyde to form the benzylidene intermediate.

    Cyclization and thioxo group introduction: The benzylidene intermediate is then reacted with thiourea under acidic conditions to form the thioxodihydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the thioxo group or other functional groups in the compound.

    Substitution: The phenoxy and ethoxy groups can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could yield a dihydropyrimidine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound could inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Modulation of signaling pathways: The compound might influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzethonium chloride: This compound has a similar structure and is used as an antimicrobial agent.

    Pinacol boronic esters: These compounds are used in organic synthesis and have similar functional groups.

Uniqueness

5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C25H28N2O5S/c1-4-16(3)18-7-9-19(10-8-18)31-12-13-32-21-11-6-17(15-22(21)30-5-2)14-20-23(28)26-25(33)27-24(20)29/h6-11,14-16H,4-5,12-13H2,1-3H3,(H2,26,27,28,29,33)

InChI Key

BAQNJWPLSBOWTA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)OCC

Origin of Product

United States

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